Isoform Selectivity Profile: ALDH1A3-IN-1 Versus ALDH1A3-IN-3 and ALDH1A3-IN-2
ALDH1A3-IN-1 demonstrates balanced isoform selectivity with IC50 values of 0.63 μM for ALDH1A3, 7.08 μM for ALDH1A1, and 8.00 μM for ALDH3A1, yielding approximately 11-fold selectivity over ALDH1A1 . In contrast, ALDH1A3-IN-3 exhibits higher absolute potency (IC50 0.26 μM) but is characterized as a good ALDH3A1 substrate, which limits its utility as a selective probe . ALDH1A3-IN-2 shows varying reported IC50 values (0.30 μM or 1.29 μM) depending on the source, with unclear cross-isoform selectivity characterization .
| Evidence Dimension | Isoform selectivity (IC50) |
|---|---|
| Target Compound Data | ALDH1A3 IC50 = 0.63 μM; ALDH1A1 IC50 = 7.08 μM; ALDH3A1 IC50 = 8.00 μM |
| Comparator Or Baseline | ALDH1A3-IN-3: ALDH1A3 IC50 = 0.26 μM but ALDH3A1 substrate activity noted. ALDH1A3-IN-2: ALDH1A3 IC50 = 0.30 μM or 1.29 μM, incomplete cross-selectivity data. |
| Quantified Difference | ALDH1A3-IN-1: ~11-fold selectivity for ALDH1A3 over ALDH1A1. ALDH1A3-IN-3: higher potency offset by ALDH3A1 off-target activity. |
| Conditions | In vitro enzymatic inhibition assays using recombinant human ALDH isoforms. |
Why This Matters
Procurement decisions require balancing absolute potency against off-target liabilities; ALDH1A3-IN-1 provides characterized cross-selectivity data absent for ALDH1A3-IN-2 and avoids the ALDH3A1 substrate limitation documented for ALDH1A3-IN-3.
